molecular formula C11H10Cl2N2O2 B8747117 4-(2,3-Dichlorobenzoyl)piperazin-2-one

4-(2,3-Dichlorobenzoyl)piperazin-2-one

Cat. No. B8747117
M. Wt: 273.11 g/mol
InChI Key: JXCILIMDMQCULV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08501946B2

Procedure details

To a suspension of 2-piperazinone (5.3 g, 52.9 mmol, commercially available e.g. from Sigma-Aldrich) in dry Dichloromethane (DCM) (76 ml) was added triethylamine (16.23 ml, 116 mmol) and finally 2,3-dichlorobenzoyl chloride (12.20 g, 58.2 mmol, commercially available e.g. from ABCR, ChemPacific or UkrOrgSynthesis) dropwise (exothermic). The mixture was stirred at room temperature. After 1 hour the mixture was diluted with Dichloromethane (DCM) (150 mL) and saturated NaHCO3 solution (150 ml), the phases were separated and the aqueous layer was extracted with DCM (2×100 ml). The combined organic fractions were washed with brine and dried over MgSO4. Evaporation gave 4-[(2,3-dichlorophenyl)carbonyl]-2-piperazinone (12 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
76 mL
Type
solvent
Reaction Step One
Quantity
16.23 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][C:2]1=[O:7].C(N(CC)CC)C.[Cl:15][C:16]1[C:24]([Cl:25])=[CH:23][CH:22]=[CH:21][C:17]=1[C:18](Cl)=[O:19]>ClCCl.C([O-])(O)=O.[Na+]>[Cl:15][C:16]1[C:24]([Cl:25])=[CH:23][CH:22]=[CH:21][C:17]=1[C:18]([N:4]1[CH2:5][CH2:6][NH:1][C:2](=[O:7])[CH2:3]1)=[O:19] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(CNCC1)=O
Name
Quantity
76 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
16.23 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=O)Cl)C=CC=C1Cl
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
150 mL
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with DCM (2×100 ml)
WASH
Type
WASH
Details
The combined organic fractions were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Evaporation

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC=C1Cl)C(=O)N1CC(NCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.